![molecular formula C15H15IO B13319661 [(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
[(2-Iodo-1-phenylethoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Iodo-1-phenylethoxy)methyl]benzene is an organic compound with the molecular formula C15H15IO. It is a derivative of benzene, where an iodine atom is attached to a phenylethoxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodo-1-phenylethoxy)methyl]benzene typically involves the reaction of iodobenzene with phenylethoxy compounds under specific conditions. One common method is the electrophilic aromatic substitution, where the iodine atom is introduced to the benzene ring through a reaction with iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[(2-Iodo-1-phenylethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[(2-Iodo-1-phenylethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Iodo-1-phenylethoxy)methyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on other molecules. This interaction can lead to various biochemical and chemical effects, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
Phenylethoxybenzene: Lacks the iodine atom but has a similar phenylethoxy group.
Bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
[(2-Iodo-1-phenylethoxy)methyl]benzene is unique due to the presence of both the iodine atom and the phenylethoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific research and industrial applications .
Properties
Molecular Formula |
C15H15IO |
|---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
(2-iodo-1-phenylethoxy)methylbenzene |
InChI |
InChI=1S/C15H15IO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI Key |
XBQHLPJQKRTHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CI)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


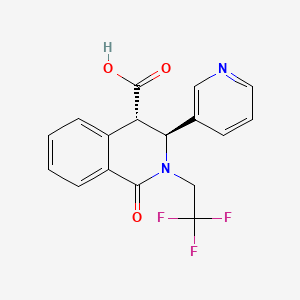
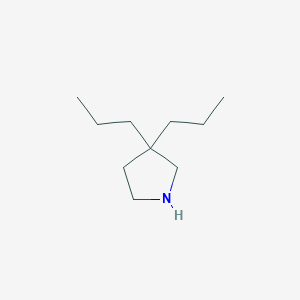
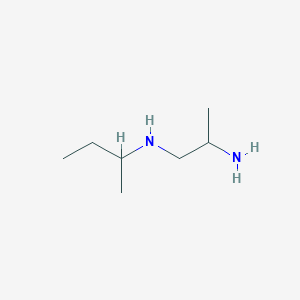
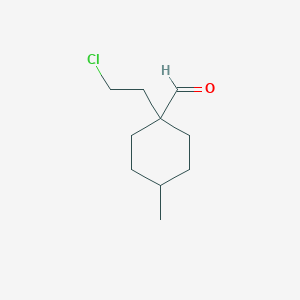

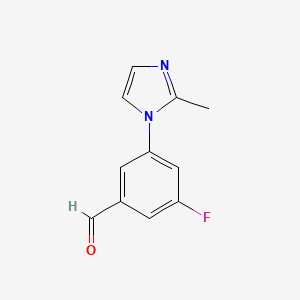
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
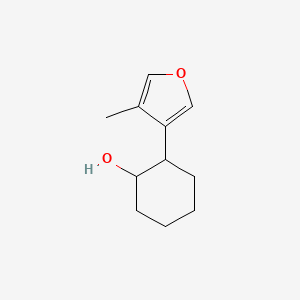
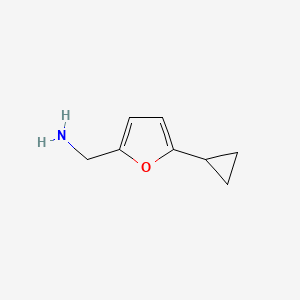

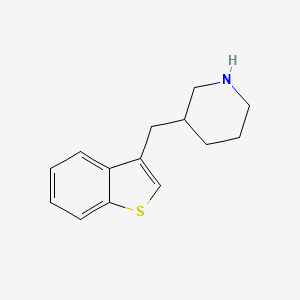


![Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)
